Isomalt is a disaccharide alcohol [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] and a reduced-calorie bulk sweetener [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] that is approximately half as sweet as sucrose . Chemically, it is a mixture of two diastereomeric disaccharides: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM) [, , , , , ]. It is commercially available in different forms, including Isomalt 500 and Isomalt 900, which differ in their Isomaltooligosaccharide content . Isomalt is categorized as a sugar alcohol, a class of polyols that are commonly used as sugar substitutes in food and pharmaceuticals [, ]. It is non-cariogenic, meaning it does not contribute to tooth decay [, , , , , ]. Its slow digestion and absorption in the small intestine allow a significant portion to reach the colon, where it acts as a prebiotic [, , , , , ]. In scientific research, Isomalt is explored for its potential as a prebiotic, a low-calorie sweetener, and a component in pharmaceutical formulations [, , , , , , , , ].
Isomalt is a sugar alcohol derived from sucrose, primarily used as a low-calorie sweetener in food products. It is classified as a carbohydrate and is known for its non-cariogenic properties, making it suitable for dental-friendly applications. Isomalt is produced through the hydrogenation of isomaltulose, which is itself obtained from sucrose. This compound offers a sweetening effect that is similar to sucrose but with approximately half the calories, making it an attractive alternative for calorie-reduced diets and diabetic-friendly products.
Isomalt is sourced from sucrose, which is a common sugar derived from sugar beets and sugar cane. The classification of isomalt falls under the category of sugar alcohols, specifically glucosyl-α-(1→1)-mannitol and glucosyl-α-(1→6)-sorbitol, both of which are produced during the hydrogenation process of isomaltulose. This classification highlights its functional properties as a sweetener and its metabolic behavior in the human body.
The synthesis of isomalt typically involves a two-step enzymatic process:
Recent advancements in production methods have focused on improving efficiency and reducing costs. For example, one method involves using a 40% to 55% sucrose solution adjusted to a pH of 5.5, followed by filtration and crystallization steps to isolate high-purity isomalt crystals .
Isomalt has a complex molecular structure characterized by two main components:
These structures contribute to its sweetening properties and low caloric value. The molecular formula for isomalt can be expressed as , indicating its composition of carbon, hydrogen, and oxygen atoms.
Isomalt undergoes various chemical reactions that are significant in food chemistry:
The mechanism by which isomalt functions as a sweetener involves its interaction with taste receptors on the tongue. Isomalt activates sweetness receptors similarly to sucrose but does not lead to significant insulin response due to its unique metabolic pathway. It passes through the small intestine largely undigested, contributing fewer calories than traditional sugars.
Studies indicate that isomalt has less than 50% of the caloric value of sucrose due to its limited absorption in the gastrointestinal tract . Additionally, it does not contribute to dental caries since it does not ferment into acids by oral bacteria.
These properties make isomalt suitable for various food applications where sweetness without caloric load or dental risk is desired.
Isomalt finds extensive use in several scientific and commercial applications:
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